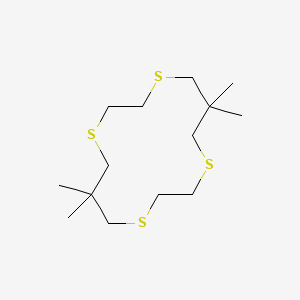
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound This compound is notable for its unique structure, which includes four sulfur atoms and four methyl groups, making it a tetrathiacyclotetradecane derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2,3-dimethylbutane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane exerts its effects often involves its ability to coordinate with metal ions. The sulfur atoms in the compound can donate lone pairs of electrons to metal centers, forming stable complexes. These interactions can influence various molecular pathways and processes, depending on the specific application.
類似化合物との比較
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Lacks the methyl groups present in 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific sulfur-metal interactions.
特性
CAS番号 |
119930-95-9 |
|---|---|
分子式 |
C14H28S4 |
分子量 |
324.6 g/mol |
IUPAC名 |
6,6,13,13-tetramethyl-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C14H28S4/c1-13(2)9-15-5-7-17-11-14(3,4)12-18-8-6-16-10-13/h5-12H2,1-4H3 |
InChIキー |
UUEZVXVMCVLDQV-UHFFFAOYSA-N |
正規SMILES |
CC1(CSCCSCC(CSCCSC1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




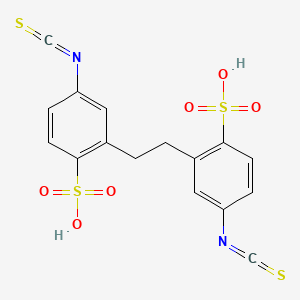
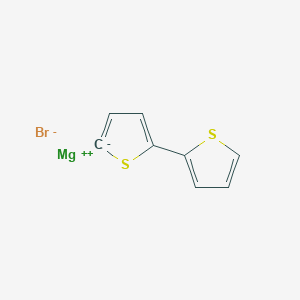
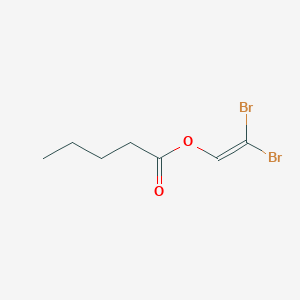
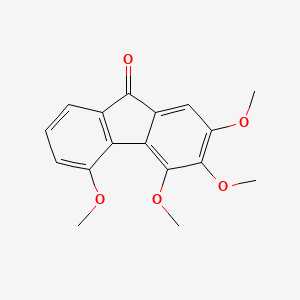
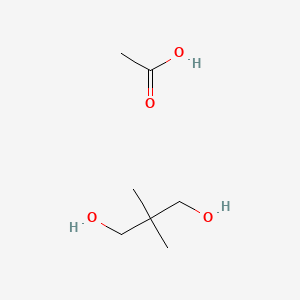
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
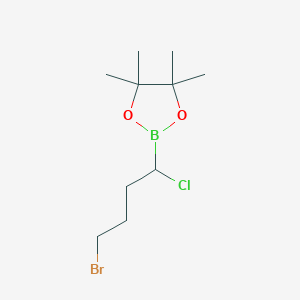
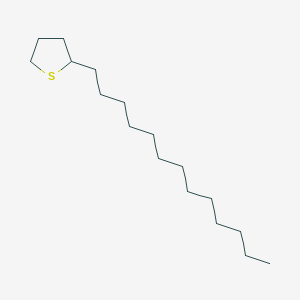
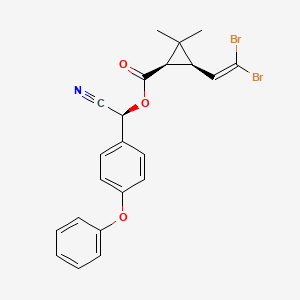
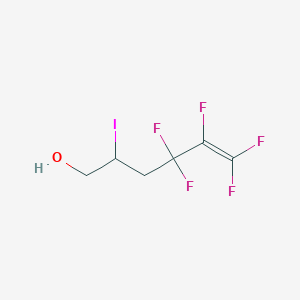
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
